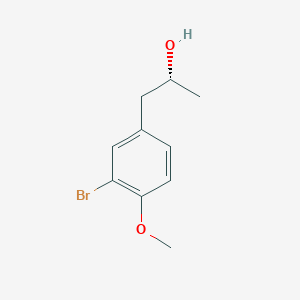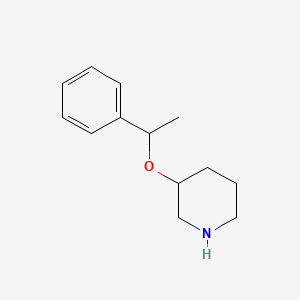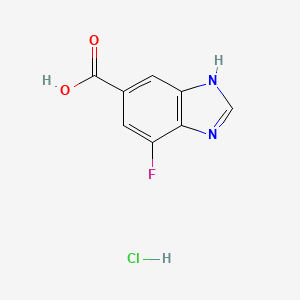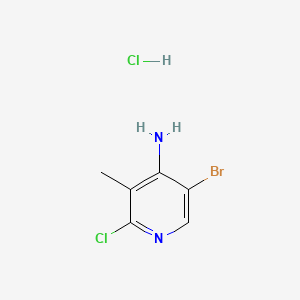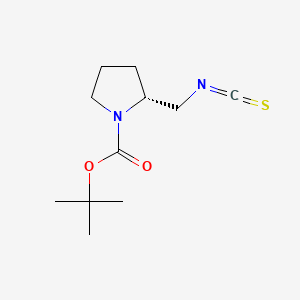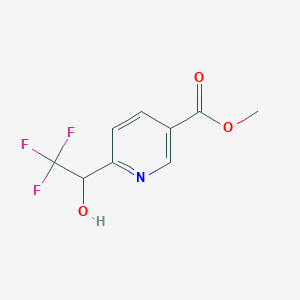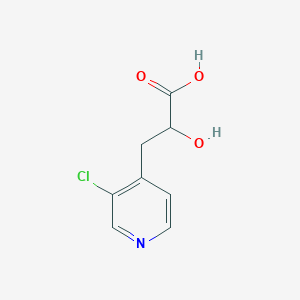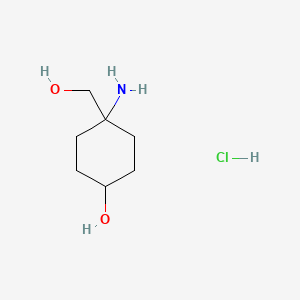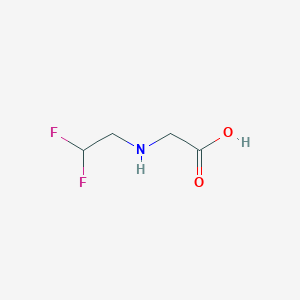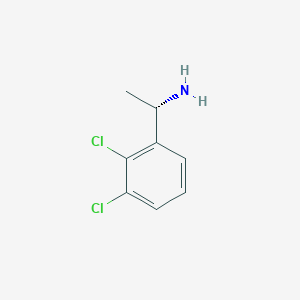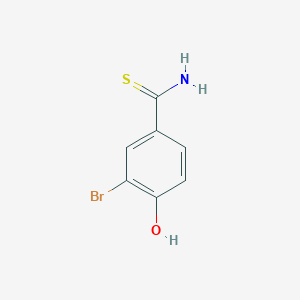
1-benzyl-4-ethenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-ethenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and an ethenyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of benzylhydrazine with 4-ethenyl-3-oxobutanoic acid under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols
Reduction: Pyrazolines
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
1-Benzyl-4-ethenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-ethenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-4-ethenyl-1H-pyrazole can be compared with other similar compounds:
1-Benzyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and biological activity.
4-Ethenyl-1H-pyrazole: Lacks the benzyl group, affecting its chemical properties and applications.
1-Benzyl-4-iodo-1H-pyrazole:
Uniqueness: The presence of both benzyl and ethenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-benzyl-4-ethenylpyrazole |
InChI |
InChI=1S/C12H12N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h2-9H,1,10H2 |
InChI Key |
LXTAEFIRIZIOSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(N=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


